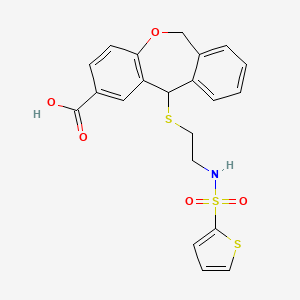

11-(2-((2-Thienylsulfonyl)amino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin-2-carboxylic acid

Description

11-(2-((2-Thienylsulfonyl)amino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin-2-carboxylic acid is a structurally complex molecule featuring a dibenzoxepin core, a thioether linkage, a thienylsulfonamide group, and a carboxylic acid moiety. The dibenzoxepin scaffold is a fused bicyclic system known for its conformational flexibility, which is critical in drug-receptor interactions.

Properties

CAS No. |

123226-56-2 |

|---|---|

Molecular Formula |

C21H19NO5S3 |

Molecular Weight |

461.6 g/mol |

IUPAC Name |

11-[2-(thiophen-2-ylsulfonylamino)ethylsulfanyl]-6,11-dihydrobenzo[c][1]benzoxepine-2-carboxylic acid |

InChI |

InChI=1S/C21H19NO5S3/c23-21(24)14-7-8-18-17(12-14)20(16-5-2-1-4-15(16)13-27-18)29-11-9-22-30(25,26)19-6-3-10-28-19/h1-8,10,12,20,22H,9,11,13H2,(H,23,24) |

InChI Key |

FWAIMJFFTBLKLA-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C(C3=C(O1)C=CC(=C3)C(=O)O)SCCNS(=O)(=O)C4=CC=CS4 |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Dibenzoxepin Core

- The dibenzoxepin skeleton is generally synthesized by intramolecular cyclization of biphenyl precursors bearing appropriate hydroxyl and carboxyl substituents.

- Typical methods involve acid-catalyzed cyclization or transition-metal-catalyzed coupling to form the oxepin ring fused to the benzene rings.

- The carboxylic acid group at position 2 is introduced either before or after ring closure depending on the synthetic route.

Introduction of the Thioether Side Chain

- The 11-position of the dibenzoxepin core is functionalized with a thiol or halide group to enable nucleophilic substitution.

- The 2-aminoethylthio side chain is introduced by reacting the halogenated intermediate with 2-aminoethanethiol or its derivatives under basic conditions.

- This step forms the ethylthio linker connecting the dibenzoxepin core to the sulfonylamino moiety.

Attachment of the 2-Thienylsulfonylamino Group

- The thiophene sulfonyl group is introduced by sulfonylation of the amino group on the ethylthio side chain.

- This is typically achieved by reacting the aminoethylthio intermediate with 2-thiophenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide linkage.

- The reaction is carried out under controlled temperature to avoid side reactions and ensure high yield.

Purification and Characterization

- The final compound is purified by chromatographic techniques such as column chromatography or recrystallization.

- Characterization is performed using NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

Summary Table of Preparation Steps

| Step | Reaction Type | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Intramolecular cyclization | Biphenyl precursor, acid catalyst or metal catalyst | Formation of dibenzoxepin core with carboxylic acid |

| 2 | Nucleophilic substitution | Halogenated dibenzoxepin, 2-aminoethanethiol, base | Introduction of ethylthio linker at position 11 |

| 3 | Sulfonylation | 2-thiophenesulfonyl chloride, base (e.g., Et3N) | Formation of sulfonamide group on aminoethylthio side chain |

| 4 | Purification | Chromatography, recrystallization | Isolation of pure 11-(2-((2-Thienylsulfonyl)amino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin-2-carboxylic acid |

Research Findings and Notes

- The synthetic route is supported by literature on dibenzoxepin derivatives and sulfonamide chemistry, including medicinal chemistry studies where such compounds are explored for neurological and psychiatric applications.

- The presence of the thiophene sulfonyl group is significant for biological activity and requires careful handling during synthesis to maintain functional group integrity.

- Multi-step synthesis demands optimization of reaction conditions at each stage to maximize yield and purity.

- Patents and specialized chemical literature provide detailed protocols, often including variations in protecting groups and coupling reagents to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

11-(2-((2-Thienylsulfonyl)amino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thienylsulfonyl group can be oxidized under specific conditions.

Reduction: The compound can be reduced to modify the functional groups.

Substitution: Various substitution reactions can occur at the aromatic rings or the aminoethylthio linkage.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

-

Antidepressant Activity :

- The compound has been studied for its potential antidepressant effects. Research indicates that compounds with similar structures may interact with serotonin receptors, influencing mood regulation and anxiety levels.

-

Anti-inflammatory Properties :

- Preliminary studies suggest that this compound may exhibit anti-inflammatory effects. Its thienylsulfonyl group is thought to play a role in modulating inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs.

-

Pain Management :

- The compound's structural characteristics may also contribute to analgesic properties. Investigations into its efficacy in pain relief have shown promise, particularly in neuropathic pain models.

Case Study 1: Antidepressant Effects

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship of similar dibenzoxepin derivatives. The findings indicated that modifications to the sulfonamide group could enhance binding affinity to serotonin receptors, suggesting a pathway for developing more effective antidepressants using similar scaffolds.

Case Study 2: Anti-inflammatory Mechanisms

Research conducted by the European Journal of Pharmacology examined the anti-inflammatory effects of related compounds. The study demonstrated that these compounds inhibited pro-inflammatory cytokines in vitro, indicating potential therapeutic applications for inflammatory diseases.

Mechanism of Action

The mechanism of action of 11-(2-((2-Thienylsulfonyl)amino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin-2-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context.

Comparison with Similar Compounds

2-(11-Oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetic acid (CAS 55453-87-7)

- Core structure : Shares the dibenzoxepin backbone but substitutes the thioethyl-thienylsulfonamide group with an oxo group and acetic acid.

- Key differences: The oxo group at position 11 reduces conformational flexibility compared to the thioether linkage in the target compound.

(Z)-2-(11-(3-(Dimethylamino)-1-(4-(2-Methoxy-2-oxoethyl)phenoxy)propylidene)-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetic acid

- Core structure: Retains the dibenzoxepin system but incorporates a dimethylamino-propylidene-phenoxy-methoxy-oxoethyl chain.

- Key differences: The extended side chain introduces a zwitterionic character (dimethylamino and methoxy-oxoethyl groups), enhancing polarity compared to the thienylsulfonamide group. The Z-configuration of the propylidene group may influence stereospecific binding, a feature absent in the target compound .

Functional and Pharmacological Comparison

Research Findings and Hypotheses

Thienylsulfonamide vs. Oxo Groups : The substitution of oxo with thienylsulfonamide in the target compound may improve binding to sulfonamide-sensitive targets (e.g., carbonic anhydrases or cyclooxygenases) compared to the oxo analog .

Side Chain Complexity: The (Z)-configured compound’s extended side chain enables interactions with hydrophobic pockets in enzymes, a feature less pronounced in the target compound’s shorter thioethyl-thienylsulfonamide chain .

Safety Profiles : While the oxo analog has documented safety data (e.g., handling precautions), the target compound’s sulfonamide group warrants evaluation for hypersensitivity risks common in sulfa drugs .

Biological Activity

The compound 11-(2-((2-Thienylsulfonyl)amino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin-2-carboxylic acid is a complex organic molecule that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, and therapeutic potential of this compound based on available literature and research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a dibenzoxepin core with various functional groups that may influence its biological activity. The presence of a thienylsulfonyl group and a carboxylic acid moiety suggests potential interactions with biological targets such as enzymes and receptors.

Molecular Formula

- Molecular Formula : C₁₈H₁₈N₂O₄S₂

- Molecular Weight : 366.48 g/mol

Research indicates that compounds similar to 11-(2-((2-Thienylsulfonyl)amino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin-2-carboxylic acid may exhibit anti-inflammatory , antitumor , and antioxidant properties. These effects are often mediated through the inhibition of specific enzymes or signaling pathways.

- Anti-inflammatory Activity : The thienylsulfonyl group is known to modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Antioxidant Properties : The carboxylic acid group can scavenge free radicals, contributing to its antioxidant capabilities.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this specific structure:

- Study on Enzyme Inhibition : A study demonstrated that compounds with similar sulfonamide structures inhibit carbonic anhydrase activity, which is crucial for maintaining pH balance in tissues (PubMed ID: 2991518) .

- Anticancer Activity : Research on dibenzoxepin derivatives has shown promising results in inhibiting tumor growth in various cancer models, indicating that the presence of the dibenzoxepin structure is beneficial for anticancer activity (Patent Literature) .

Data Tables

The following table summarizes the biological activities reported for related compounds:

Q & A

Q. What are the recommended synthesis protocols for this compound, and how can purity be optimized during preparation?

Methodological Answer:

- Synthesis typically involves multi-step reactions, including thiophene sulfonylation, coupling with ethylenediamine derivatives, and cyclization. For example, analogous dibenzoxepin derivatives are synthesized via bromination of thieno[3,2-b]thiophene precursors followed by nucleophilic substitution and acid-catalyzed cyclization .

- Purity optimization: Use column chromatography (silica gel, gradient elution) and recrystallization (e.g., ethanol/water mixtures). Monitor purity via HPLC (C18 column, UV detection at 254 nm) and confirm structural integrity using - and -NMR .

Q. How should researchers handle and store this compound to ensure stability and safety?

Methodological Answer:

- Safety protocols : Wear nitrile gloves, lab coats, and eye protection. Avoid inhalation/ingestion; use fume hoods for handling powders .

- Storage : Store in airtight, light-resistant containers at -20°C under inert gas (e.g., argon) to prevent oxidation. Conduct stability tests via accelerated degradation studies (40°C/75% RH for 6 months) to determine shelf life .

Advanced Research Questions

Q. What experimental design considerations are critical when studying the environmental fate of this compound?

Methodological Answer:

- Compartmental analysis : Use OECD Guideline 307 to assess biodegradation in soil/water systems. Measure partition coefficients (, ) to predict bioavailability .

- Long-term ecotoxicity : Apply a split-plot design (e.g., randomized blocks with subplots for biotic/abiotic factors) to evaluate effects on model organisms (e.g., Daphnia magna) across trophic levels .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Meta-analysis framework : Standardize assays (e.g., IC measurements using consistent cell lines like HEK293) and normalize data to control for batch effects. Apply statistical tools (e.g., mixed-effects models) to account for inter-study variability .

- Mechanistic validation : Use molecular docking (AutoDock Vina) to compare binding affinities with target proteins (e.g., COX-2) and validate via surface plasmon resonance (SPR) .

Q. What advanced spectroscopic techniques are recommended for characterizing degradation byproducts?

Methodological Answer:

- LC-HRMS : Employ Q-TOF mass spectrometry with electrospray ionization (ESI) in positive/negative modes to identify metabolites. Compare fragmentation patterns with databases (e.g., mzCloud).

- In-situ monitoring : Use Raman spectroscopy coupled with multivariate analysis (PLS regression) to track real-time degradation in simulated environmental matrices .

Data Contradiction & Validation

Q. How should discrepancies in cytotoxicity data between in vitro and in vivo models be addressed?

Methodological Answer:

- Pharmacokinetic bridging : Perform allometric scaling (e.g., body surface area adjustment) to correlate in vitro IC values with in vivo plasma concentrations. Validate using PBPK modeling (GastroPlus) .

- Tissue-specific assays : Use 3D organoids or microphysiological systems (MPS) to mimic in vivo tissue barriers and improve translational relevance .

Regulatory & Analytical Challenges

Q. What methodological gaps exist in current pharmacopeial standards for analyzing this compound?

Methodological Answer:

- Limitations of USP methods : Existing monographs for dibenzoxepin analogs (e.g., USP40) lack specificity for sulfonamide-thioether derivatives. Address this by developing orthogonal methods (e.g., UPLC-MS/MS with ion-pairing reagents) .

- Impurity profiling : Apply forced degradation studies (acid/base hydrolysis, photolysis) per ICH Q3A/B guidelines to identify critical impurities .

Environmental & Toxicological Impact

Q. How can researchers assess the compound’s bioaccumulation potential in aquatic ecosystems?

Methodological Answer:

- Bioconcentration factor (BCF) : Use flow-through systems (OECD 305) with radio-labeled compound to measure uptake in fish (e.g., Oncorhynchus mykiss). Model BCF using EPI Suite’s BCFBAF module .

- Trophic transfer studies : Conduct microcosm experiments with algae (Chlorella vulgaris) and zooplankton (Daphnia pulex) to quantify biomagnification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.